molecular formula C17H18N2O3S B2555890 ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate CAS No. 681168-73-0

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2555890
CAS No.: 681168-73-0
M. Wt: 330.4
InChI Key: WJVJTGWQAKOHPA-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, a naphthalene derivative, and an ester functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the thiazole ring. The key steps include:

    Formation of the Naphthalene Derivative: This involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.

    Amidation: The 5,6,7,8-tetrahydronaphthalene is then reacted with an appropriate amine to form the amido group.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Esterification: Finally, the carboxylic acid group on the thiazole ring is esterified with ethanol to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological systems and processes.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid: This compound shares a similar naphthalene derivative but has a thiophene ring instead of a thiazole ring.

    Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring.

Uniqueness

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which can impart different chemical and biological properties compared to similar compounds with thiophene or oxazole rings

Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVJTGWQAKOHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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